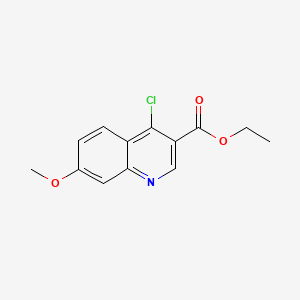

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Overview

Description

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (CAS: 77156-85-5) is a quinoline derivative with a molecular formula of C₁₃H₁₂ClNO₃ and a molecular weight of 265.69 g/mol . It is synthesized via chlorination of ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate using oxalyl chloride in dichloromethane, achieving a yield of 62% . Key spectral data include:

- ¹H NMR (CDCl₃): δ 1.46 (t, 3H, CH₃), 3.98 (s, 3H, OCH₃), 4.48 (q, 2H, CH₂), 7.32 (dd, 1H, H6), 7.43 (d, 1H, H8), 8.29 (d, 1H, H5), 9.16 (s, 1H, H2) . The compound serves as a precursor in medicinal chemistry, notably for synthesizing HIPK2 inhibitors via Pd-catalyzed borylation .

Preparation Methods

Synthesis from 7-Methoxy-4-quinolinol via Chlorination

One of the most direct and commonly reported methods involves the chlorination of 7-methoxy-4-quinolinol using phosphorus oxychloride (POCl3):

- Starting Material: 7-Methoxy-4-quinolinol

- Reagent: Phosphorus oxychloride (POCl3)

- Conditions: Heating the mixture for approximately 3 hours under reflux

- Workup: Removal of excess POCl3 under reduced pressure, followed by quenching in ice water and basification with ammonium hydroxide to precipitate the product

- Yield: Approximately 88%

- Product: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate as a white solid

- Characterization: Confirmed by ESI-MS (m/z 194 [M+H]+), 1H NMR, and 13C NMR spectroscopy

This method is efficient and widely used due to its straightforward approach and high yield.

Cyclization of Substituted Anilines with Ethyl (Ethoxymethylene)cyanoacetate

Another approach involves the condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate to form quinoline derivatives, followed by chlorination:

- Step 1: Heating a mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for several hours to form an intermediate quinolinecarboxylate

- Step 2: Isolation of the intermediate by precipitation and filtration

- Step 3: Chlorination using phosphorus oxychloride or similar chlorinating agents to introduce the 4-chloro substituent

- Purification: Flash column chromatography or recrystallization

- Notes: This method allows for the introduction of various substituents at different positions, enabling structural diversity.

Pd-Catalyzed Borylation and Subsequent Functionalization

Recent advances include palladium-catalyzed borylation of this compound to generate borylated intermediates, which can be further transformed via Suzuki coupling reactions:

- Catalyst: Pd(dppf)Cl2 (5 mol%)

- Base: K2CO3

- Solvent: 1,4-dioxane/H2O mixture (19:1)

- Temperature: Moderate heating (e.g., 75 °C)

- Outcome: Formation of borylated quinoline derivatives in moderate to good yields (up to 78%)

- Utility: Enables the synthesis of diverse quinoline derivatives by cross-coupling with aryl halides.

This method is valuable for late-stage functionalization and diversification of the quinoline scaffold.

The chlorination of 7-methoxy-4-quinolinol with phosphorus oxychloride is a robust and high-yielding method, favored for its simplicity and scalability. The reaction proceeds smoothly under reflux conditions, and the product is easily isolated by precipitation and filtration.

The condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate followed by chlorination offers a versatile route to quinoline derivatives with potential for structural modifications. This method requires careful control of reaction temperature and purification steps to optimize yield and purity.

Pd-catalyzed borylation of this compound represents a modern synthetic strategy enabling further functionalization via Suzuki coupling. This approach is valuable for medicinal chemistry applications where diverse substitution patterns are needed. Optimization of catalyst, base, and solvent system is critical for maximizing yield.

The preparation of this compound is well-established through several synthetic routes. The chlorination of 7-methoxy-4-quinolinol with phosphorus oxychloride remains the most straightforward and efficient method. Alternative methods involving condensation reactions and Pd-catalyzed borylation expand the synthetic toolbox, allowing for structural diversification and functionalization. These methods are supported by detailed experimental data and have been validated in multiple research studies, providing a reliable foundation for both academic and industrial synthesis of this important quinoline derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Synthesis of Borylated Quinolines

- C-4 Borylation: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is used in palladium-catalyzed C-4 borylation reactions with bis(pinacolato)diboron to produce borylated quinolines . These borylated quinolines can then be converted into various derivatives such as oxaboroles, trifluoroborate salts, and boronic acids .

- HIPK2 Inhibitors: Borylated quinolines synthesized using this method can be used in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors . HIPK2 is involved in kidney fibrosis and other pro-fibrotic pathways .

- Ligand Synthesis: this compound serves as a precursor for synthesizing quinoline ligands, which are valuable in catalysis .

Suzuki Reactions

- Pharmaceutical Synthesis: this compound can be used as an intermediate in Suzuki reactions . For example, it can be converted to ethyl 4-(4-cyanophenyl)-7-methoxyquinoline-3-carboxylate .

- Hetero-arenes: The compound is suitable for borylation of functionalized complex hetero-arenes .

Related Compounds

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The quinoline scaffold allows diverse substitutions at positions 4, 6, and 7, significantly altering properties:

Key Observations :

- Halogen vs. Methoxy : Chlorine at position 4 enhances electrophilicity, critical for nucleophilic substitution (e.g., borylation ). Bromine at position 7 (7d) increases molecular weight but may reduce solubility.

- Positional Isomerism : Methoxy at position 7 (target compound) vs. 6 (compound 8) alters electronic effects. Compound 8 shows a lower melting point (88–90°C) compared to literature values (93–95°C), suggesting differences in crystallinity .

Biological Activity

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antimalarial properties, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is with a molecular weight of approximately 265.69 g/mol. The presence of chlorine and methoxy functional groups at specific positions contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Preliminary investigations suggest that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects. Research highlights its ability to disrupt cell cycle progression and promote cell death in tumor cells.

Antimalarial Activity

One of the most promising areas of research is the antimalarial activity of this compound. Structure-activity relationship studies have revealed that derivatives of quinoline compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's ethyl carboxylate group is crucial for its antimalarial potency, with preliminary data showing an effective concentration (EC50) in the low micromolar range against resistant strains .

Table 1: Summary of Biological Activities

The precise mechanisms through which this compound exerts its biological effects are under investigation. However, it is hypothesized that the compound interacts with specific enzymes or cellular pathways critical for microbial survival and cancer cell proliferation. For example, its ability to interfere with DNA synthesis or protein function in pathogens could explain its antimicrobial and antimalarial activities .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate and its derivatives?

- Methodology:

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to confirm the ester group and substituents (e.g., Cl, F) .

- ¹H NMR: Identifies proton environments (e.g., methoxy, ethyl ester protons) and coupling patterns to verify regiochemistry .

- IR Spectroscopy: Detects functional groups like C=O (ester, ~1700 cm⁻¹) and O–H (hydroxyquinoline, ~3200 cm⁻¹) .

- Elemental Analysis: Validates empirical formula consistency .

Q. How is ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesized, and what intermediates are critical?

- Methodology:

- Key Steps:

N-Propargylation: React the quinoline core with propargyl bromide to introduce an alkyne group .

Click Chemistry: Use Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) to form triazole-substituted derivatives .

Esterification: Ethyl esterification via reaction with ethanol under acid catalysis .

- Intermediate Example: Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate is a by-product requiring column chromatography (silica gel, petroleum ether/EtOAc) for isolation .

Q. What role does this compound play in synthesizing fluoroquinolone antibiotics?

- Methodology:

- Core Intermediate: Serves as a precursor for introducing substituents (e.g., cyclopropyl, triazole) at the 1- and 7-positions via nucleophilic substitution or cyclocondensation .

- Example Pathway: React with secondary amines to form N-triazolo methyl derivatives, which are screened for antimicrobial activity using disk diffusion assays .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?

- Methodology:

- Reaction Optimization: Vary solvent polarity (e.g., CH₃CN vs. DMF) and temperature to favor specific sites. For example, ethylation at the 1-position vs. 8-position is controlled by steric and electronic factors .

- Analytical Validation: Use HPLC to quantify product ratios and X-ray crystallography to confirm regiochemistry .

Q. How do intermolecular interactions influence the crystal packing of quinoline carboxylate derivatives?

- Methodology:

- X-Ray Crystallography: Resolve structures using SHELXL (for small molecules) or OLEX2 (for visualization). For example, C–H⋯O and C–H⋯Cl hydrogen bonds in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate stabilize a parallel packing arrangement .

- Data Analysis: Compare bond lengths (e.g., C⋯O = 3.065–3.537 Å) and angles to predict solubility and stability .

Q. How can data contradictions between crystallographic and spectroscopic results be resolved?

- Methodology:

- Multi-Technique Validation: Cross-reference X-ray data (e.g., torsion angles from SHELX ) with ¹H NMR coupling constants to confirm conformer dominance in solution .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies improve the antimicrobial activity of quinoline carboxylate derivatives?

- Methodology:

- Structure-Activity Relationship (SAR):

- Introduce electron-withdrawing groups (e.g., NO₂ at C-8) to enhance DNA gyrase inhibition .

- Modify the ester group to a carboxylic acid (via hydrolysis) for better bacterial membrane penetration .

- Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .

Properties

IUPAC Name |

ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMRUGGFGJIANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352551 | |

| Record name | ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-85-5 | |

| Record name | ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.